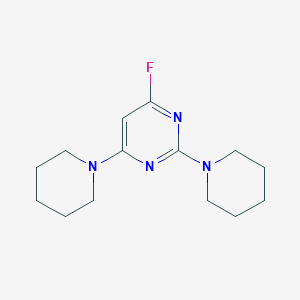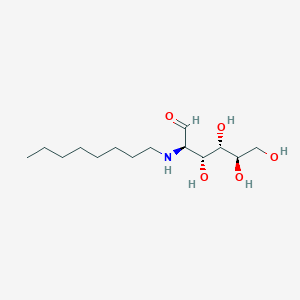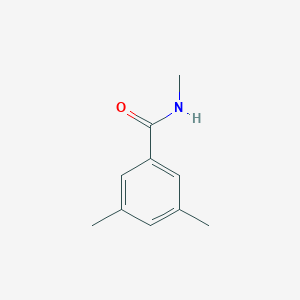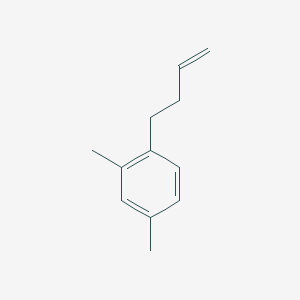
4-(2,4-Dimethylphenyl)-1-butene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-(2,4-Dimethylphenyl)-1-butene often involves complex reactions, including electrooxidative chlorination and phase transfer catalyzed polymerization. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared through electrooxidative double ene-type chlorination, showcasing the versatility of synthetic strategies to obtain structurally complex derivatives (Uneyama et al., 1983). Another approach involved the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, demonstrating the controllable synthesis of polymers with specific chain ends (Percec & Wang, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2,4-Dimethylphenyl)-1-butene has been elucidated through various analytical techniques, including X-ray crystallography. Studies have revealed detailed insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and physical properties. For example, the molecular complexes of hydroxy host systems with alcohols provided insights into hydrogen bonding and molecular packing in crystals (Toda et al., 1985).
Applications De Recherche Scientifique
Photogeneration and Reactivity of Aryl Cations :
- Aryl cations can be generated from aromatic halides like 4-chlorophenol and 4-chloroanisole, and these add to π nucleophiles such as 2,3-dimethyl-2-butene, indicating a cationic mechanism in alkene addition. This has implications for the study of aryl cations in organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Reactivity of a Disilyne Compound :
- A study of the reaction of a specific disilyne compound with cis- and trans-butenes produced distinct silacyclobutenes, indicating a stereospecific reaction pathway. Theoretical calculations support a formal [1 + 2] cycloaddition mechanism (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Molecular Complexes with Alcohols :
- The structures of molecular complexes involving 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol were analyzed, providing insights into hydrogen-bonded rings and molecular interactions in complex systems (Toda, Tanaka, & Mak, 1985).
Catalytic Ethene Dimerization and Alkene Isomerization :
- A study on catalytic ethene dimerization to 1-butene and isomerization of 1-butene to internal olefins revealed the role of co-catalytic additives in enhancing reaction rates. This has implications for industrial applications in olefin production (Escobar, Trofymchuk, Rodriguez, López-Lira, Tapia, Daniliuc, Berke, Nachtigall, Santos, & Rojas, 2015).
Catalytic Conversion for Olefin and Aromatic Production :
- The catalytic conversion of the C4 fraction from fluid catalytic cracking units over FCC equilibrium catalysts was investigated, highlighting the conversion pathways and product yields, which is crucial for the petrochemical industry (Meng, Wang, Zhang, Xu, Liu, Wang, & Guo, 2013).
Mécanisme D'action
Target of Action
A compound with a similar structure, amitraz, has been found to interact with the alpha-adrenergic receptor and octopamine receptors of the central nervous system . These receptors play a crucial role in the regulation of various physiological processes.
Mode of Action
Based on the similarity to amitraz, it may interact with its targets leading to overexcitation, and consequently paralysis and death in insects . The compound’s interaction with its targets could result in significant changes in the physiological processes regulated by these targets.
Biochemical Pathways
Amitraz, a structurally similar compound, has been found to inhibit monoamine oxidases and prostaglandin synthesis . These enzymes are involved in various biochemical pathways, including neurotransmitter metabolism and inflammation, respectively.
Result of Action
Based on the effects of similar compounds, it may lead to overexcitation at the cellular level, potentially resulting in paralysis and death in insects .
Propriétés
IUPAC Name |
1-but-3-enyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)9-11(12)3/h4,7-9H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKCABUVGREQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641222 | |
| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-1-butene | |
CAS RN |
190974-78-8 | |
| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



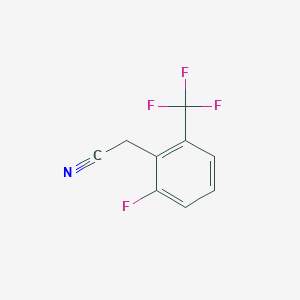
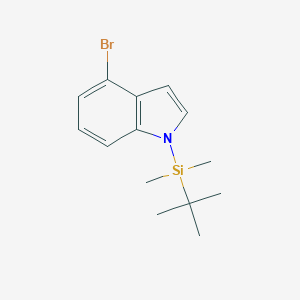

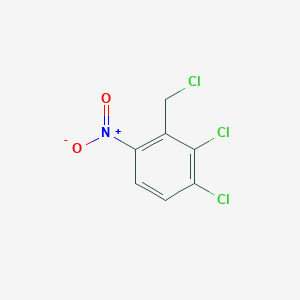
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)


